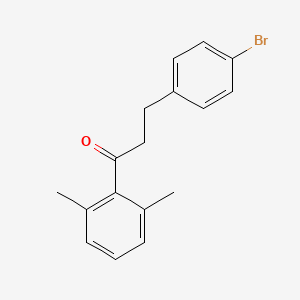

3-(4-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-4-3-5-13(2)17(12)16(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNGFXWZOZWNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101210504 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-52-9 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Approach

One classical method to prepare aryl ketones such as 3-(4-bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one involves Friedel-Crafts acylation of an aromatic compound with an acid chloride or anhydride in the presence of a Lewis acid catalyst.

- For example, the preparation of (4-bromophenyl)(2,6-dimethylphenyl)methanone analogs can be achieved by reacting 4-bromobenzoyl chloride with 2,6-dimethylbenzene derivatives under FeCl3 catalysis.

- The acid chloride intermediate can be synthesized by converting the corresponding carboxylic acid using oxalyl chloride at low temperature (0 °C), followed by reaction with the aromatic substrate.

This method allows direct introduction of the bromophenyl group and the dimethylphenyl moiety in a controlled manner.

Claisen–Schmidt Condensation Followed by Michael Addition

A more modern and efficient approach involves a one-pot synthesis combining Claisen–Schmidt condensation and Michael addition to form 1,5-diketones, which are precursors to the target propiophenone derivatives.

- The reaction starts with the formation of an enolate from a methyl ketone (e.g., 2,6-dimethylacetophenone) in the presence of a base such as potassium hydroxide in ethanol at low temperature (0 °C).

- Subsequently, an aromatic aldehyde bearing the 4-bromophenyl substituent is added, and the mixture is stirred at room temperature to form the chalcone intermediate.

- Further addition of ketone derivatives and stirring at room temperature or reflux leads to Michael addition, yielding the 1,5-diketone intermediate.

- The crude product is purified by column chromatography to afford the desired propiophenone derivative.

This method is advantageous due to its mild conditions, relatively good yields, and the ability to tolerate various substituents.

Use of Perimidine Intermediates and Methylation

Some synthetic routes involve the preparation of perimidine derivatives from 4-bromobenzaldehyde and aromatic diamines, followed by methylation and reduction steps to yield related ketone structures.

- For instance, 2-(4-bromophenyl)-1,3-dimethyl-2,3-dihydro-1H-perimidine intermediates are synthesized by methylation of perimidine precursors in dimethylformamide at elevated temperatures (373 K), followed by sodium borohydride reduction to yield ketone-like products.

- These methods are more specialized and may serve as alternative routes depending on the target compound complexity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-Bromobenzoyl chloride, 2,6-dimethylbenzene, FeCl3, oxalyl chloride | ~30-80* | Direct acylation, well-known method | Harsh conditions, possible polyacylation |

| Claisen–Schmidt + Michael Addition | 2,6-Dimethylacetophenone, 4-bromobenzaldehyde, KOH, EtOH, rt to reflux | 40-62 | Mild, one-pot, good functional group tolerance | Requires purification, moderate yields |

| Metal-Free Reductive Amination | Aminoketone precursors, MeOH/DCM, column chromatography | ~88 (related compounds) | Metal-free, mild conditions | Indirect method, more steps |

| Perimidine Intermediate Route | 4-Bromobenzaldehyde, naphthalenediamine, iodomethane, NaBH4, DMF, MeOH | 60-75 | Alternative route, useful for complex derivatives | Multi-step, specialized reagents |

*Yields vary depending on exact substrate and reaction parameters.

Research Findings and Optimization Notes

- The Claisen–Schmidt condensation followed by Michael addition is favored for its operational simplicity and relatively good yields (up to 62% under reflux in ethanol with 1 equiv KOH).

- Use of anhydrous conditions and careful temperature control (0 °C to room temperature) improves selectivity and reduces side reactions during enolate formation and condensation.

- Friedel-Crafts acylation requires careful control of Lewis acid catalyst quantity and reaction temperature to avoid over-acylation and decomposition.

- The perimidine-based synthetic route offers a novel approach to bromophenyl-substituted ketones but involves multiple steps and intermediate purifications, which may limit scalability.

- Metal-free reductive amination methods provide environmentally friendly alternatives but are more suited for amino-ketone derivatives rather than direct bromophenyl propiophenones.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

Oxidation: Formation of 4-bromobenzoic acid or 4-bromoacetophenone.

Reduction: Formation of 3-(4-bromophenyl)-1-(2,6-dimethylphenyl)propan-1-ol.

Substitution: Formation of compounds like 3-(4-methoxyphenyl)-1-(2,6-dimethylphenyl)propan-1-one or 3-(4-cyanophenyl)-1-(2,6-dimethylphenyl)propan-1-one.

Scientific Research Applications

3-(4-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Halogen vs. Alkyl/Functional Group Substitutions

1-(2,3-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one (CAS: 898755-18-5):

This compound replaces the 4-bromophenyl group with a 2,3-dichlorophenyl group. Chlorine atoms are smaller and less polarizable than bromine, leading to reduced molecular weight (compared to Br) and altered lipophilicity. The dichloro substitution may enhance electrophilic reactivity but reduce steric hindrance compared to the bulkier bromine .- 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one: Features an α,β-unsaturated ketone (enone) system instead of a saturated propan-1-one. The conjugated double bond increases electron delocalization, affecting UV-Vis absorption and stability. The ethoxy group introduces electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound .

Methoxy vs. Methyl Substitutions

- 3-(2,6-Dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one: The 2,6-dimethoxy substituents are stronger electron donors than methyl groups, enhancing resonance effects.

Functional Group and Backbone Variations

Dihydrochalcone Derivatives

- The trihydroxyphenyl moiety enables chelation with metal ions, a property absent in the target compound due to its non-polar substituents .

Pyrazoline and Hydrazinyloxy Derivatives

- ME-4 : 1-(3-(4-Bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one (C19H21BrN4O2):

Incorporates a pyrazoline ring and hydrazinyloxy group, introducing basic nitrogen sites for coordination chemistry. The hydrazinyloxy group may enhance biological activity (e.g., antimicrobial or anticancer) compared to the target compound’s simpler ketone structure .

Physical and Chemical Properties

*Estimated based on analogs in (ME-1–ME-4 Rf: 0.38–0.45).

Biological Activity

Overview

3-(4-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one is an aromatic ketone that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom and a propanone structure, is utilized in various chemical syntheses and biological evaluations.

The synthesis of this compound typically involves Friedel-Crafts acylation reactions. The process generally requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction between 4-bromobenzoyl chloride and 2,6-dimethylphenylpropane under anhydrous conditions. This method ensures optimal yield and purity of the product.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The bromine atom enhances its reactivity, allowing for potential covalent bonding with nucleophilic sites on proteins and other biomolecules. This interaction may lead to alterations in cellular pathways, including apoptosis and cell cycle regulation.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Effects

A study evaluated the antitumor effects of a compound structurally related to this compound on various cancer cell lines. The results are summarized in the following table:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 99.5 | 8.99 |

| HepG2 | 98.0 | 6.92 |

| DU145 | 97.5 | 7.89 |

| MCF7 | 100.0 | 8.26 |

The study demonstrated that the compound effectively inhibited cell growth in a dose-dependent manner, suggesting its potential as a therapeutic agent against various types of cancer .

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential in modulating key pathways associated with cancer cell survival and proliferation. For example, it has been observed to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to enhanced apoptosis in treated cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Bromophenyl)-1-(2,6-dimethylphenyl)propan-1-one, and how can purity be optimized?

- The compound is typically synthesized via Friedel-Crafts acylation, where 2,6-dimethylacetophenone reacts with 4-bromobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Post-reaction purification involves column chromatography using hexane/ethyl acetate gradients (80:20 to 70:30) to isolate the product with >95% purity. Recrystallization from ethanol further enhances purity .

- Critical Note : Monitor reaction temperature (60–70°C) to avoid over-acylation byproducts. GC-MS or HPLC analysis is recommended for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key signals include the aromatic protons of the 2,6-dimethylphenyl group (δ 6.9–7.3 ppm, doublet of doublets) and the ketone carbonyl (δ 207–210 ppm). The 4-bromophenyl moiety shows distinct deshielded aromatic protons (δ 7.5–7.8 ppm) .

- FT-IR : Strong carbonyl stretch at ~1680 cm⁻¹ and C-Br vibration at ~560 cm⁻¹ confirm structural integrity .

Q. How can solvent selection influence reaction yields during synthesis?

- Polar aprotic solvents (e.g., dichloromethane) favor acylation efficiency due to improved electrophilic activation. Non-polar solvents (e.g., toluene) may reduce side reactions but slow kinetics. Solvent-free conditions under microwave irradiation have shown 15–20% yield improvements in analogous systems .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

- Single-crystal X-ray diffraction (SCXRD) using SHELX programs (SHELXD for solution, SHELXL for refinement) is standard. For bromine-heavy structures, refine anomalous dispersion parameters to address electron density artifacts. A typical protocol:

- Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

- Hydrogen atoms placed geometrically; bromine and oxygen atoms refined anisotropically.

- Final R-factors < 0.05 ensure reliability .

Q. How do electronic effects of the 4-bromophenyl group influence substitution reactions?

- The bromine substituent acts as a meta-directing group, favoring electrophilic substitution at the para position relative to the ketone. In SNAr reactions, the bromine’s electronegativity enhances leaving-group aptitude, enabling efficient replacement with nucleophiles (e.g., methoxy or cyano groups). DFT calculations (B3LYP/6-311+G(d,p)) show a 12–15 kcal/mol activation barrier reduction compared to non-halogenated analogs .

Q. How to address contradictory data in reaction yields reported across studies?

- Variability often stems from catalyst loading (e.g., 10 mol% vs. 20 mol% AlCl₃) or moisture sensitivity. Systematic optimization via Design of Experiments (DoE) is advised:

- Factors : Catalyst concentration, temperature, solvent polarity.

- Response Surface Methodology (RSM) identifies optimal conditions (e.g., 12 mol% AlCl₃, 65°C, DCM solvent) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) using the PubChem-derived 3D structure (InChI Key: PMFLKZHWZXWOEH-UHFFFAOYSA-N) reveals affinity for adenosine A2B receptors (docking score: −9.2 kcal/mol). MD simulations (AMBER) over 100 ns assess binding stability, with RMSD < 2.0 Å indicating robust interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.